N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN4O2S/c1-16(17-9-11-20(27)12-10-17)28-24(32)19-8-5-13-31(14-19)26-29-22-21(18-6-3-2-4-7-18)15-34-23(22)25(33)30-26/h2-4,6-7,9-12,15-16,19H,5,8,13-14H2,1H3,(H,28,32)(H,29,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGCZVMXGTTUOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, also known by its CAS number 1242909-91-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of 523.59 g/mol. The presence of the fluorophenyl group and the thieno[3,2-d]pyrimidine moiety are significant for its interaction with biological targets.
Research indicates that this compound may exert its biological effects through the inhibition of specific kinases involved in cell signaling pathways. For instance, studies have shown that compounds with similar structures can selectively inhibit class II phosphoinositide 3-kinases (PI3Ks), which play critical roles in cellular functions such as growth and survival .
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Kinase Inhibition | Potential inhibitor of class II PI3Ks, impacting cell signaling pathways. |
| Cell Growth | May influence cellular proliferation and apoptosis through kinase modulation. |
| Selectivity | Structural modifications enhance selectivity against off-target kinases. |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine ring and the introduction of various substituents can significantly affect potency and selectivity. For example, removing or altering functional groups can lead to a loss of activity or enhanced selectivity for specific targets .
Case Study: Inhibition Profile
A study evaluated several derivatives based on the thieno[3,2-d]pyrimidine scaffold against a panel of kinases. The results demonstrated that certain modifications led to enhanced inhibitory activity against PI3K-C2α while maintaining minimal off-target effects . This highlights the importance of precise structural modifications in developing effective inhibitors.
Research Findings
Recent findings suggest that this compound may also exhibit anti-inflammatory properties by modulating pathways involved in inflammatory responses . In vitro studies indicated that this compound could reduce pro-inflammatory cytokine production in activated immune cells.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to N-[1-(4-fluorophenyl)ethyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide exhibit promising anticancer activity. For instance, studies have shown that derivatives of thieno[3,2-d]pyrimidine demonstrate selective cytotoxic effects against various cancer cell lines.
In one study, derivatives were tested against several tumor cell lines, revealing significant growth inhibition rates. The compound's mechanism may involve the modulation of kinase receptors associated with cancer progression, such as c-Met and KDR .
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular properties. A series of related compounds demonstrated potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to existing treatments . This suggests potential for further development into affordable antitubercular agents.
Cancer Treatment
Given its ability to inhibit specific kinases involved in tumor growth, this compound may serve as a lead compound in developing targeted cancer therapies. Its design allows for modifications that could enhance selectivity and reduce side effects compared to traditional chemotherapeutics.
Treatment of Autoimmune Diseases
Research has also indicated potential applications in treating autoimmune disorders through modulation of immune responses via ROR-gamma pathways. Compounds structurally related to this compound have shown promise as ROR-gamma modulators, which could lead to new therapies for conditions like rheumatoid arthritis and multiple sclerosis .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds within this class:
Case Study 1: Anticancer Activity
A study published in ACS Omega evaluated a series of thieno[3,2-d]pyrimidine derivatives for anticancer efficacy against multiple cell lines. The results showed significant inhibition rates with some derivatives achieving over 80% growth inhibition in specific cancer types .
Case Study 2: Antitubercular Screening
In another investigation focused on antitubercular activity, derivatives were synthesized and tested against M. tuberculosis. The most potent derivative exhibited an MIC value of 4 μg/mL against both drug-sensitive and resistant strains, indicating strong potential for clinical application as an antitubercular agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
